2-Chloro-5-nitropyrimidin-4-amine

Description

The exact mass of the compound 2-Chloro-5-nitropyrimidin-4-amine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 40838. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Chloro-5-nitropyrimidin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-5-nitropyrimidin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-5-nitropyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3ClN4O2/c5-4-7-1-2(9(10)11)3(6)8-4/h1H,(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZGOEIWDMVQJBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=N1)Cl)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00172756 | |

| Record name | 2-Chloro-5-nitropyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00172756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1920-66-7 | |

| Record name | 2-Chloro-5-nitro-4-pyrimidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1920-66-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-5-nitropyrimidin-4-amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001920667 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1920-66-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40838 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloro-5-nitropyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00172756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-5-nitropyrimidin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.045 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Chloro-5-nitropyrimidin-4-amine CAS number and properties

An In-depth Technical Guide to 2-Chloro-5-nitropyrimidin-4-amine: Synthesis, Properties, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Chloro-5-nitropyrimidin-4-amine, a pivotal intermediate in the synthesis of complex molecules across the pharmaceutical, agrochemical, and dyestuff industries.[1] We will delve into its fundamental properties, synthesis protocols, core reactivity, and essential safety guidelines, offering field-proven insights for researchers, scientists, and drug development professionals.

Core Chemical Identity and Physicochemical Properties

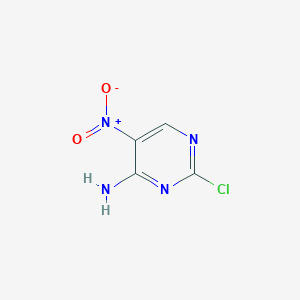

2-Chloro-5-nitropyrimidin-4-amine is a substituted pyrimidine characterized by the presence of an amine, a chloro, and a nitro group. These functional groups dictate its reactivity and utility as a versatile chemical building block. Its primary identifiers and physical characteristics are summarized below.

Table 1: Chemical Identification

| Identifier | Value | Source |

| CAS Number | 1920-66-7 | [1][2][3] |

| Molecular Formula | C₄H₃ClN₄O₂ | [2][3] |

| Molecular Weight | 174.55 g/mol | [2] |

| Preferred IUPAC Name | 2-chloro-5-nitropyrimidin-4-amine | [3] |

| SMILES | NC1=NC(Cl)=NC=C1=O | [2][3] |

| InChIKey | RZGOEIWDMVQJBQ-UHFFFAOYSA-N | [3] |

Table 2: Physicochemical Properties

| Property | Value | Source |

| Appearance | Light yellow to yellow solid | [1][4] |

| Melting Point | 221-226 °C | [4] |

| Boiling Point (Predicted) | 446.0 ± 25.0 °C | [4] |

| Density (Predicted) | 1.712 ± 0.06 g/cm³ | [4] |

| Water Solubility | Slightly soluble | [1][4] |

| Storage Conditions | Store under inert gas (Nitrogen or Argon) at 2–8 °C | [4] |

Synthesis Protocol and Mechanistic Insights

The most common and efficient synthesis of 2-Chloro-5-nitropyrimidin-4-amine involves the regioselective amination of 2,4-dichloro-5-nitropyrimidine. This reaction is a classic example of Nucleophilic Aromatic Substitution (SNAr), where the high electrophilicity of the pyrimidine ring, enhanced by the electron-withdrawing nitro group, facilitates substitution.

Expertise in Action: Why C4 is Selectively Aminated

The chloro substituent at the C4 position is significantly more labile than the one at C2. This is due to the strong electron-withdrawing effect of the nitro group at the adjacent C5 position, which preferentially activates the C4 position for nucleophilic attack. The reaction intermediate (a Meisenheimer complex) formed by nucleophilic attack at C4 is better stabilized by resonance involving the nitro group. This inherent electronic preference allows for a highly selective and high-yield synthesis.

Experimental Protocol: Synthesis from 2,4-dichloro-5-nitropyrimidine

This protocol is adapted from established laboratory procedures.[1]

Materials:

-

2,4-dichloro-5-nitropyrimidine (1.0 eq)

-

Dichloromethane (DCM)

-

Aqueous Ammonia (NH₃·H₂O)

-

N,N-Diisopropylethylamine (DIPEA)

Procedure:

-

Reaction Setup: In a reaction vessel equipped with a stirrer and a dropping funnel, dissolve 2,4-dichloro-5-nitropyrimidine (e.g., 30 g, 154.36 mmol) in dichloromethane (DCM, 400 mL). Cool the solution to 0 °C using an ice bath.

-

Addition of Reagents: To the cooled solution, add N,N-diisopropylethylamine (DIPEA, 37.2 mL) followed by the slow, dropwise addition of aqueous ammonia (24 mL). The DIPEA acts as a non-nucleophilic base to quench the HCl generated during the reaction, driving the equilibrium towards the product.

-

Reaction: Stir the mixture vigorously at 0 °C for 1 hour. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Isolation: Upon completion, the product typically precipitates as a solid. Collect the solid by filtration.

-

Purification: Wash the collected solid with cold DCM to remove any unreacted starting material and soluble impurities.

-

Drying: Dry the resulting yellow solid under vacuum to yield 2-chloro-5-nitropyrimidin-4-amine (typical yield: ~92%).[1]

-

Analysis: Confirm the product identity and purity using techniques such as LC-MS, which should show a peak corresponding to the protonated molecule ([M+H]⁺) at m/z 175.0.[1]

Synthesis Workflow Diagram

Caption: Key reactive sites on 2-Chloro-5-nitropyrimidin-4-amine.

Applications

-

Pharmaceuticals: As a key intermediate, it serves as a scaffold for building more complex molecules with potential therapeutic activity. The pyrimidine core is a common feature in many approved drugs, including kinase inhibitors for oncology. [5][6]* Agrochemicals: It is used in the synthesis of novel pesticides and herbicides. [1][5]* Dyestuffs: The chromophoric nature of the nitropyrimidine system makes it a useful precursor in the dyestuff industry. [1]

Safety, Handling, and Storage

2-Chloro-5-nitropyrimidin-4-amine is a hazardous substance and must be handled with appropriate safety precautions in a controlled laboratory environment.

Table 3: GHS Hazard and Precautionary Statements

| Classification | Code | Statement | Source |

| Hazard | H302 | Harmful if swallowed | [7][8] |

| H315 | Causes skin irritation | [7][8] | |

| H319 | Causes serious eye irritation | [7][8] | |

| H334 | May cause allergy or asthma symptoms or breathing difficulties if inhaled | [7] | |

| H335 | May cause respiratory irritation | [7][8] | |

| Precaution | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray | [8] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection | [8] | |

| P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell | [8] | |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water | [8] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing | ||

| P405 | Store locked up | [8] |

Handling:

-

Use only in a well-ventilated area, preferably within a chemical fume hood. [8]* Avoid generation of dust. * Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves. [8]* Wash hands thoroughly after handling. [8] Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place. [4][8]* For long-term stability, store under an inert atmosphere (e.g., nitrogen or argon) at 2–8 °C. [4]

Conclusion

2-Chloro-5-nitropyrimidin-4-amine is a high-value chemical intermediate whose utility is rooted in its well-defined reactivity. The strategic placement of its functional groups allows for selective, high-yield transformations, making it an essential building block for constructing complex target molecules in medicinal chemistry and materials science. A thorough understanding of its properties, synthesis, and reactivity, coupled with stringent adherence to safety protocols, is paramount for its effective and safe utilization in research and development.

References

-

2-CHLORO-5-NITROPYRIMIDIN-4-AMINE | CAS 1920-66-7 - Matrix Fine Chemicals. [Link]

-

2-Chloro-5-nitropyridin-4-amine | C5H4ClN3O2 | CID 10910058 - PubChem. [Link]

-

chemical label 2-chloro-5-nitropyrimidin-4-amine. [Link]

-

Synthesis of 2-chloro-5-nitropyridine and 4-amino-2-chloropyridine - Dissertation. [Link]

-

Exploring the Properties and Diverse Applications of 2-Chloro-5-Nitro-4,6-Pyrimidinediamine - NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

2-Chloro-5-nitropyridine | C5H3ClN2O2 | CID 78308 - PubChem. [Link]

- CN102040554A - Method for preparing 2-chloro-5-nitropyridine - Google P

- WO2022090101A1 - Process for synthesis of 2,4-dichloro-5-aminopyrimidine - Google P

-

Reaction of 2,4-dichloro-5-nitropyrimidine (1) with diethylamine (A)... - ResearchGate. [Link]

-

Medicinal Chemistry Insights: Leveraging 2,5-Dichloro-N-[2-(isopropylsulfonyl)phenyl]pyrimidin-4-amine. [Link]

Sources

- 1. 2-CHLORO-5-NITROPYRIMIDIN-4-AMINE | 1920-66-7 [chemicalbook.com]

- 2. chemscene.com [chemscene.com]

- 3. 2-CHLORO-5-NITROPYRIMIDIN-4-AMINE | CAS 1920-66-7 [matrix-fine-chemicals.com]

- 4. 2-CHLORO-5-NITROPYRIMIDIN-4-AMINE CAS#: 1920-66-7 [m.chemicalbook.com]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. chemical-label.com [chemical-label.com]

- 8. jubilantingrevia.com [jubilantingrevia.com]

An In-Depth Technical Guide to the Physicochemical Properties of 2-Chloro-5-nitropyrimidin-4-amine

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, it is my experience that a comprehensive understanding of a molecule's fundamental physicochemical properties is the bedrock of successful research and development. It is not merely about cataloging data points, but about comprehending the "why" behind those numbers—how the interplay of functional groups and electronic effects dictates a compound's behavior. This guide on 2-Chloro-5-nitropyrimidin-4-amine is structured to provide not just the what, but the why and the how. We will delve into its synthesis, explore its key physical and chemical characteristics, and provide robust, field-proven protocols for their determination. The aim is to equip you, the researcher, with a deep, actionable understanding of this important heterocyclic compound.

Molecular Overview and Synthesis

2-Chloro-5-nitropyrimidin-4-amine, a substituted pyrimidine, is a compound of interest in medicinal chemistry and organic synthesis, often serving as a versatile building block for more complex molecules. Its structure is characterized by a pyrimidine ring functionalized with an amine group, a chloro group, and a nitro group, each contributing to its unique reactivity and physical properties.

Table 1: Core Identifiers for 2-Chloro-5-nitropyrimidin-4-amine

| Identifier | Value |

| CAS Number | 1920-66-7[1][2][3] |

| Molecular Formula | C₄H₃ClN₄O₂[1][2] |

| Molecular Weight | 174.55 g/mol [1][2] |

| IUPAC Name | 2-chloro-5-nitropyrimidin-4-amine |

| Synonyms | 4-Amino-2-chloro-5-nitropyrimidine[1] |

Rationale for Synthetic Approach

The most common synthetic route to 2-Chloro-5-nitropyrimidin-4-amine involves the selective amination of a di-substituted pyrimidine precursor. This approach is favored due to the differential reactivity of the chloro-substituents on the pyrimidine ring, which can be exploited to achieve regioselective substitution.

Synthesis Pathway

The synthesis of 2-Chloro-5-nitropyrimidin-4-amine is typically achieved through the reaction of 2,4-dichloro-5-nitropyrimidine with ammonia.[4] The greater electrophilicity of the carbon at the 4-position, influenced by the adjacent nitro group, facilitates nucleophilic substitution by ammonia at this site over the 2-position.

Sources

2-Chloro-5-nitropyrimidin-4-amine molecular structure and weight

An In-Depth Technical Guide to 2-Chloro-5-nitropyrimidin-4-amine: Structure, Synthesis, and Applications in Drug Discovery

Executive Summary

2-Chloro-5-nitropyrimidin-4-amine is a pivotal heterocyclic intermediate, extensively utilized by researchers and drug development professionals. Its unique molecular architecture, characterized by a pyrimidine core functionalized with strategically placed chloro, nitro, and amine groups, renders it a versatile scaffold for synthesizing a diverse array of biologically active compounds. This guide provides a comprehensive technical overview of its molecular structure, physicochemical properties, synthesis, and critical role as a building block in modern medicinal chemistry, particularly in the development of targeted therapeutics like kinase inhibitors.

Physicochemical and Structural Properties

The utility of 2-Chloro-5-nitropyrimidin-4-amine in synthetic chemistry is dictated by its distinct structural features and physical characteristics. A summary of its core molecular data is presented below.

Core Molecular Data

| Property | Value | Source(s) |

| IUPAC Name | 2-chloro-5-nitropyrimidin-4-amine | [1] |

| Synonyms | 4-Amino-2-chloro-5-nitropyrimidine | [1][2] |

| CAS Number | 1920-66-7 | [1][2] |

| Molecular Formula | C₄H₃ClN₄O₂ | [1][2][3] |

| Molecular Weight | 174.55 g/mol | [2][3] |

| Appearance | Light yellow to yellow solid | [4][5] |

| Melting Point | 221-226 °C | [3][5] |

| Solubility | Slightly soluble in water | [4][5] |

Molecular Structure Analysis

The structure of 2-Chloro-5-nitropyrimidin-4-amine is defined by a pyrimidine ring, which is an aromatic heterocycle containing two nitrogen atoms. The ring is substituted with three key functional groups that dictate its reactivity:

-

A Chloro Group at C2: This halogen acts as a good leaving group, making the C2 position susceptible to nucleophilic aromatic substitution (SNAr).

-

An Amine Group at C4: This group is a strong electron-donating group.

-

A Nitro Group at C5: This is a powerful electron-withdrawing group. The nitro group, along with the ring nitrogens, deactivates the ring towards electrophilic attack but strongly activates it for nucleophilic substitution, particularly at the halogen-substituted positions.

Caption: 2D Molecular Structure of 2-Chloro-5-nitropyrimidin-4-amine.

Synthesis and Purification

The most common and efficient synthesis of 2-Chloro-5-nitropyrimidin-4-amine involves the regioselective ammonolysis of 2,4-dichloro-5-nitropyrimidine. This process is a cornerstone for accessing this valuable intermediate on a laboratory and industrial scale.[4]

Synthetic Rationale and Mechanism

The synthesis hinges on the principles of nucleophilic aromatic substitution (SNAr). The pyrimidine ring is electron-deficient due to the two electronegative nitrogen atoms and is further activated by the strong electron-withdrawing nitro group at the C5 position. This activation makes the chlorine-substituted C2 and C4 positions highly electrophilic and susceptible to attack by nucleophiles like ammonia.

The key to this synthesis is regioselectivity . The chlorine atom at the C4 position is significantly more reactive towards nucleophilic displacement than the chlorine at the C2 position. This is because the C4 position is para to one ring nitrogen and ortho to the other, and its substitution allows for the formation of a more stable Meisenheimer complex (the reaction intermediate), where the negative charge is effectively delocalized over the ring nitrogens and the nitro group.

Detailed Experimental Protocol

This protocol is adapted from established synthetic procedures.[4]

Materials:

-

2,4-dichloro-5-nitropyrimidine

-

Aqueous ammonia (NH₃·H₂O)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

Procedure:

-

Reaction Setup: In a suitable reaction vessel equipped with a stirrer and cooling bath, dissolve 2,4-dichloro-5-nitropyrimidine (e.g., 30 g, 154 mmol) in dichloromethane (400 mL).

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Reagent Addition: While maintaining the temperature at 0 °C, slowly add aqueous ammonia (24 mL) and DIPEA (37.2 mL) to the stirred solution. DIPEA acts as a non-nucleophilic base to quench the HCl byproduct.

-

Reaction: Stir the reaction mixture vigorously at 0 °C for 1 hour. Monitor the reaction progress using an appropriate technique like TLC or LC-MS.

-

Isolation: Upon completion, the product typically precipitates from the reaction mixture. Collect the solid by filtration.

-

Purification: Wash the collected solid with cold DCM to remove any unreacted starting material and soluble impurities.

-

Drying: Dry the purified solid under vacuum to yield 2-Chloro-5-nitropyrimidin-4-amine as a yellow solid.[4] An expected yield is typically high, often exceeding 90%.[4]

Synthesis and Purification Workflow

Caption: General workflow for the synthesis and purification of the title compound.

Applications in Drug Development

The pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[6] 2-Chloro-5-nitropyrimidin-4-amine serves as a highly versatile starting material for creating more complex, substituted pyrimidines.

Role as a Versatile Intermediate

The compound's value lies in its two distinct reactive sites:

-

The C2-Chloro group: This is the primary site for introducing diversity. It readily undergoes SNAr reactions with a vast range of nucleophiles (amines, thiols, alcohols), allowing for the attachment of various side chains and pharmacophores.

-

The C5-Nitro group: This group can be readily reduced to an amino group. This newly formed amine can then be further functionalized through acylation, alkylation, or formation of ureas, providing another vector for molecular elaboration.

This dual functionality allows for a logical and stepwise construction of complex molecules, a highly desirable feature in a drug discovery campaign.

Application in Kinase Inhibitor Synthesis

A significant application of pyrimidine-based compounds is in the development of kinase inhibitors for oncology.[7] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers. Many potent kinase inhibitors feature a 2,4-diaminopyrimidine core, which serves as a "hinge-binding" motif, anchoring the drug molecule into the ATP-binding pocket of the target kinase.

2-Chloro-5-nitropyrimidin-4-amine is an ideal precursor for such scaffolds. A typical synthetic strategy involves:

-

Displacement of the C2-chloride with a desired amine nucleophile.

-

Reduction of the C5-nitro group to an amine.

-

Further functionalization of the C5-amine to complete the synthesis of the target inhibitor.

This approach has been instrumental in the discovery of potent inhibitors for targets like Src and Abl kinases.[7]

Safety and Handling

As with any active chemical reagent, proper handling of 2-Chloro-5-nitropyrimidin-4-amine is essential for laboratory safety.

-

Hazard Identification: The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), and causes serious eye irritation (H319).[8][9] It may also cause respiratory irritation (H335).[8][9]

-

Handling Procedures:

-

Work in a well-ventilated area, preferably a chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Avoid generating dust.

-

Wash hands thoroughly after handling.

-

-

Storage: Store in a tightly closed container in a cool, dry place under an inert atmosphere (e.g., argon or nitrogen) at 2–8 °C.[5]

Conclusion

2-Chloro-5-nitropyrimidin-4-amine is more than just a chemical compound; it is an enabling tool for innovation in pharmaceutical and materials science. Its well-defined molecular structure, predictable reactivity, and straightforward synthesis make it an invaluable building block for researchers. Its continued use in the synthesis of next-generation therapeutics, particularly in the realm of targeted cancer therapy, underscores its significance in the field of drug discovery.

References

-

Matrix Fine Chemicals. (n.d.). 2-CHLORO-5-NITROPYRIMIDIN-4-AMINE | CAS 1920-66-7. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-5-nitropyridin-4-amine. Retrieved from [Link]

-

Chemical Safety. (n.d.). Chemical Label: 2-chloro-5-nitropyrimidin-4-amine. Retrieved from [Link]

- Google Patents. (n.d.). CN102040554A - Method for preparing 2-chloro-5-nitropyridine.

- Google Patents. (n.d.). WO2022090101A1 - Process for synthesis of 2,4-dichloro-5-aminopyrimidine.

-

Taylor, E. C., & Mckillop, A. (2022). Recent Advances in Pyrimidine-Based Drugs. Molecules, 27(15), 4776. [Link]

-

Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658-61. [Link]

Sources

- 1. 2-CHLORO-5-NITROPYRIMIDIN-4-AMINE | CAS 1920-66-7 [matrix-fine-chemicals.com]

- 2. chemscene.com [chemscene.com]

- 3. 1920-66-7 CAS MSDS (2-CHLORO-5-NITROPYRIMIDIN-4-AMINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. 2-CHLORO-5-NITROPYRIMIDIN-4-AMINE | 1920-66-7 [chemicalbook.com]

- 5. 2-CHLORO-5-NITROPYRIMIDIN-4-AMINE CAS#: 1920-66-7 [m.chemicalbook.com]

- 6. mdpi.com [mdpi.com]

- 7. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chemical-label.com [chemical-label.com]

- 9. jubilantingrevia.com [jubilantingrevia.com]

solubility of 2-Chloro-5-nitropyrimidin-4-amine in organic solvents

An In-depth Technical Guide: Systematic Determination of the Solubility Profile of 2-Chloro-5-nitropyrimidin-4-amine in Organic Solvents

**Abstract

This technical guide provides a comprehensive framework for researchers, process chemists, and drug development professionals to systematically determine the solubility of 2-chloro-5-nitropyrimidin-4-amine, a key building block in medicinal and agrochemical chemistry.[1][2] Recognizing the critical role of solubility in reaction optimization, purification, formulation, and bioavailability, this document moves beyond a simple data sheet.[3][4] It outlines the underlying principles of solubility, presents detailed, field-proven experimental protocols for both rapid screening and quantitative determination, and explains the causality behind methodological choices. By following this guide, researchers can generate a robust and reliable solubility profile, enabling informed decisions in process development and formulation science.

Introduction: The Critical Need for Solubility Data

2-Chloro-5-nitropyrimidin-4-amine is a vital intermediate used in the synthesis of a variety of active pharmaceutical ingredients (APIs) and agrochemicals.[1][2] Its successful application in multi-step synthetic routes and its ultimate formulation into effective products are fundamentally dependent on its solubility characteristics. Solubility is not merely a physical constant; it is a critical parameter that dictates:

-

Reaction Kinetics: The concentration of a reagent in solution directly influences reaction rates and outcomes.

-

Purification Efficiency: Crystallization, a primary method for purification, relies on differential solubility in a given solvent system at varying temperatures.

-

Formulation Development: For APIs, solubility in various excipients and solvent systems is a cornerstone of developing bioavailable dosage forms.[5]

-

Process Safety and Scalability: Understanding solubility prevents issues like precipitation in transfer lines and ensures consistent processing during scale-up.

This guide provides the necessary theoretical grounding and actionable protocols to empower scientists to generate this crucial data package in-house.

Compound Profile: 2-Chloro-5-nitropyrimidin-4-amine

A thorough understanding of the molecule's physicochemical properties is the first step in designing a solubility study.

Table 1: Physicochemical Properties of 2-Chloro-5-nitropyrimidin-4-amine

| Property | Value | Source |

| Molecular Formula | C₄H₃ClN₄O₂ | [6] |

| Molecular Weight | 174.55 g/mol | [6] |

| Appearance | Light yellow to yellow solid | [1][6] |

| Melting Point | 221-226 °C | [1][6] |

| pKa (Predicted) | -1.22 ± 0.10 | [1][6] |

| Water Solubility | Slightly soluble | [1][2][6] |

Structural Considerations: The molecule possesses several functional groups that influence its polarity and hydrogen bonding capabilities:

-

Pyrimidine Ring: A polar heterocyclic core.

-

Amine (-NH₂) and Nitro (-NO₂) Groups: Strong hydrogen bond acceptors and, in the case of the amine, a hydrogen bond donor. These groups significantly increase the compound's polarity.

-

Chloro (-Cl) Group: An electron-withdrawing group that contributes to the molecule's overall electronic character.

The presence of both hydrogen bond donors and acceptors suggests that solubility will be significant in polar solvents, particularly those capable of participating in hydrogen bonding.

Theoretical Framework: Kinetic vs. Thermodynamic Solubility

Before experimentation, it is crucial to distinguish between the two primary types of solubility measurements, as they answer different questions in the development pipeline.

-

Kinetic Solubility: This measurement reflects the concentration of a compound at the moment it begins to precipitate from a solution when transitioning from a high-solubility solvent (typically DMSO) to a less favorable one (an "anti-solvent").[7] It is a rapid, high-throughput method ideal for early discovery to flag compounds that might precipitate in aqueous assay buffers.[8] However, it can often overestimate the true solubility because it may lead to supersaturated solutions.[7]

-

Thermodynamic (or Equilibrium) Solubility: This is the true measure of solubility, defined as the concentration of a solute in a saturated solution that is in equilibrium with the undissolved solid at a specific temperature and pressure.[5][9] The "shake-flask" method is the gold standard for determining thermodynamic solubility and is essential for process chemistry, formulation, and regulatory filings.[9][10]

This guide will provide protocols for both, enabling a complete characterization.

Experimental Design: A Systematic Approach

A robust solubility study begins with a logical experimental design. The following workflow provides a structured path from initial screening to precise quantitative analysis.

Caption: Overall Experimental Workflow for Solubility Determination.

Solvent Selection: The choice of solvents should span a range of polarities and functionalities to build a comprehensive profile.

Table 2: Suggested Solvent Panel for Solubility Screening

| Class | Solvent | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High polarity, dissolves a wide range of compounds.[4] |

| N,N-Dimethylformamide (DMF) | Strong solvent, common in synthesis. | |

| Acetonitrile (ACN) | Medium polarity, common HPLC mobile phase. | |

| Acetone | Common, versatile solvent for washing and reactions. | |

| Tetrahydrofuran (THF) | Ethereal solvent, common in organic synthesis. | |

| Ethyl Acetate (EtOAc) | Medium polarity, excellent for extraction and crystallization.[11] | |

| Polar Protic | Methanol (MeOH) | Capable of hydrogen bonding, common reaction solvent. |

| Ethanol (EtOH) | Less toxic alcohol, used in formulations. | |

| Isopropanol (IPA) | Common recrystallization and cleaning solvent. | |

| Non-Polar | Toluene | Aromatic solvent used in synthesis.[11] |

| Dichloromethane (DCM) | Halogenated solvent, widely used for reactions and extractions.[1][2] | |

| Heptane/Hexane | Anti-solvents, useful for inducing precipitation/crystallization. |

Protocol 1: High-Throughput Kinetic Solubility Profiling

Objective: To rapidly estimate solubility across the solvent panel and identify promising candidates for quantitative analysis. This method is adapted from aqueous kinetic solubility assays.[8]

Principle: A concentrated stock solution of the compound in DMSO is dispensed into the test solvents. The onset of precipitation is monitored by nephelometry (light scattering) or turbidimetry (loss of light transmission).[3][7]

Caption: Workflow for Kinetic Solubility Profiling.

Detailed Methodology:

-

Stock Solution Preparation: Accurately weigh and dissolve 2-chloro-5-nitropyrimidin-4-amine in high-purity DMSO to create a concentrated stock solution (e.g., 50 mg/mL). Ensure complete dissolution.

-

Plate Preparation: Using a multichannel pipette or automated liquid handler, dispense 198 µL of each test solvent from the panel into the wells of a clear 96-well plate. Include solvent-only wells as blanks.

-

Compound Addition: Add 2 µL of the DMSO stock solution to each well. This creates a 1:100 dilution, resulting in a final compound concentration of approximately 500 µg/mL with 1% DMSO co-solvent.

-

Incubation: Seal the plate and mix on a plate shaker for 1 minute. Allow the plate to incubate at a constant temperature (e.g., 25 °C) for 1-2 hours to allow precipitation to occur.

-

Measurement: Measure the turbidity or scattered light of each well using a plate reader.

-

Interpretation: Compare the signal from each well to the solvent blank. A high signal (high turbidity/scattering) indicates that the compound has precipitated and thus has a kinetic solubility below 500 µg/mL in that solvent. A low signal suggests solubility is at or above this concentration. The experiment can be repeated with serial dilutions to refine the estimate.

Protocol 2: Isothermal Shake-Flask Method for Thermodynamic Solubility

Objective: To accurately determine the equilibrium solubility of the compound in a selection of key solvents identified from Protocol 1 or based on process requirements.

Principle: An excess of the solid compound is agitated in the solvent of interest at a constant temperature until the concentration of the dissolved solid in the liquid phase reaches a constant value (equilibrium).[9][10] The concentration is then measured analytically.

Caption: Workflow for the Isothermal Shake-Flask Method.

Detailed Methodology:

-

Preparation: To a series of glass vials, add a pre-weighed amount of the test solvent (e.g., 2.0 mL). Add an excess of 2-chloro-5-nitropyrimidin-4-amine to each vial (e.g., 20 mg). The solid must remain visible after equilibration to ensure a saturated solution.

-

Equilibration: Seal the vials tightly and place them in an orbital shaker or on a stirring plate within a temperature-controlled chamber (e.g., 25.0 ± 0.5 °C). Agitate for a sufficient duration to reach equilibrium. A minimum of 24 hours is recommended, but 48 hours is preferable to ensure equilibrium is reached.[10]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed in the temperature chamber for 30 minutes to let the excess solid settle. Carefully withdraw a sample of the supernatant using a pipette. Immediately filter the sample through a solvent-compatible 0.22 µm syringe filter (e.g., PTFE) into a clean vial. This step is critical to remove all undissolved particulates.

-

Quantification:

-

Calibration: Prepare a series of calibration standards of known concentrations of the compound in a suitable solvent (e.g., acetonitrile or methanol). Analyze these standards using HPLC-UV to generate a calibration curve.

-

Sample Analysis: Accurately dilute the filtered supernatant with the same solvent used for calibration to bring its concentration within the range of the calibration curve.

-

Calculation: Analyze the diluted sample by HPLC-UV. Use the calibration curve to determine the concentration of the compound in the diluted sample and then back-calculate to find the concentration in the original undiluted supernatant. This value is the thermodynamic solubility.

-

Data Presentation and Interpretation

All quantitative data should be compiled into a clear, comparative table.

Table 3: Example Solubility Data for 2-Chloro-5-nitropyrimidin-4-amine at 25°C

| Solvent | Dielectric Constant | Solubility (mg/mL) | Solubility (M) | Classification |

| DMSO | 46.7 | [Experimental Value] | [Calculated Value] | Very Soluble |

| DMF | 36.7 | [Experimental Value] | [Calculated Value] | Freely Soluble |

| Methanol | 32.7 | [Experimental Value] | [Calculated Value] | Soluble |

| Ethyl Acetate | 6.0 | [Experimental Value] | [Calculated Value] | Sparingly Soluble |

| Toluene | 2.4 | [Experimental Value] | [Calculated Value] | Slightly Soluble |

| Heptane | 1.9 | [Experimental Value] | [Calculated Value] | Very Slightly Soluble |

Interpretation for Process Development:

-

High Solubility (DMSO, DMF): These are excellent candidates for reaction solvents where high concentration is desired.

-

Moderate and Temperature-Dependent Solubility (EtOAc, Alcohols): These solvents are ideal for purification via recrystallization. The compound should be highly soluble at reflux but sparingly soluble at room temperature or below.

-

Low Solubility (Toluene, Heptane): These are effective anti-solvents. They can be added to a solution of the compound in a good solvent to induce precipitation and improve crystallization yield.

Conclusion

This guide provides a robust, two-tiered approach to fully characterize the solubility of 2-chloro-5-nitropyrimidin-4-amine in organic solvents. By combining rapid kinetic screening with precise thermodynamic measurements, researchers can build a comprehensive data package. This information is not merely academic; it is a fundamental prerequisite for efficient process development, successful purification, and rational formulation design. The application of these systematic protocols will mitigate scale-up risks, improve process efficiency, and accelerate the development timeline for any project involving this critical chemical intermediate.

References

- ECHEMI. (n.d.). 2-Chloro-5-nitropyridin-4-amine Formula. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFSG6tmiLjRVFnDSQmjovHmiCwRAT3RL5NCtNkTnHV9CsNwNfgf9kP1pT96aKJfjlocwYNSfodzbNdIfYVfW-FjpAM4aaCwBWIgOhtIq-fwab5DtHsJxqu0stN50P5PbkyCvxd9BA8pf-Do2rt7q9Ieqy1J9Q1iA2iKOktvF37C04EIo5YC1cfQfgf9Vk0=]

- ChemicalBook. (n.d.). 2-CHLORO-5-NITROPYRIMIDIN-4-AMINE CAS#: 1920-66-7. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFg4JhkPKHUQPURYGaWRB-gE30ozY67xKaeEksJdO6kf50-KRqL-1fPNaaMTkt4wWngzAySq1094CcmiS1litZcMIXFFXezKNjb8PmonqX3trE4UmKiljbCZ6jBGnPPO8r4zSSriYtErqwEEDcQBX3NtwRuwaCGNgdAVcmhrE4=]

- ChemicalBook. (n.d.). 2-CHLORO-5-NITROPYRIMIDIN-4-AMINE | 1920-66-7. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGmOV0J3StczRmCEy1nOHiH1nahLD8cNg-RKgwJrUAHJ4OdqC9xkROuTHSRak3QhuRAYzRuhYZr2lZQJVe3d_XJDWMtWhgu7t-qAwANpeeZHolOicqy5Qlb-vMZA5WnjstFmAgW4aea7-LqikwwVQfG97T6TQZuNHI_x1RuxHh9]

- PubChem. (n.d.). 2-Chloro-5-nitropyridin-4-amine. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGv82f1BY0-vyoQ-1MDQsv5i-cSKmGMw_lwb6_iIb04uPtZQcCoGlq1Dyyl3s8VejVJotUe2VoUnqUyO2loYnDhrJ68wNpEcZAzQm0YoEgOLg_1G7I-k2EDPWLUg2zWGFEw-hC5Hdaai5TFYWjfv0M71JZ8mX_UN8LKwekzeQAqyBLSyA==]

- Rheolution Inc. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHpNjdSlNOFtUYKe3WnUhJMrcHrb9DluSgkzIFpov2F3QREMqJeUBN9lID2plOBn5l5oyqQxFPV4RZKOXUkihsI0-iRBVn02MdaseMU44pHHO581_AxSyKu2ryEYtQLcfEk1s90egUGIY_M5Pc6A48Z81lB0Wt_qjmfbUSIQqCdtgpOIedpRiJky_JbRvOzqyZ_kxS_vztwow==]

- Computational Chemistry. (2022). Compound solubility measurements for early drug discovery. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFDINQpaP3vOS9yGn6dyu-Cbz_eR4z3Q9HZU9xbGBqq5dxy35OLeqExp6yLX8_bwt74q2u3tcS1_Tceu1fVzKTA1fANUo7iAttypHHEB_DqMmV7uwq1vpYOo0gMiYlUfj1HFwtaa0vZs1FuVQ8Bd3TNskRnk0qLjVEtHwAr7Higwn2OtjfQqMzIGvUZya0LB3wCRTdAbRtU1LqdLSxvypm89mEWaYJip6Y-CR8Q8gI=]

- PharmaTutor. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGtaT-6QuzIODbxtOIjoOH1BGh__XaSl9pIrfoB9uN71UwJn8dJN1yVJq4DraQpBZJeFufnBCiRuxUDWmG8XuS2_vgTIzBVdwe7u_4_2F0vEiB6ilLTX2HrK4-NVFqwEuq_-2ypRmS2HdBtC__n3fcI53JuQoF2WqxXZLERI6ih5zS3Ex3wlWOqapjpb9PqiwFq0g==]

- PubChem. (n.d.). 2-Chloro-5-nitropyridine. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG5NMTWcOQLtqJxexvELf1QCGoa0SjFbc57ppCBfqLOaPQfK0exk2hoipLdIKkajPj2IEzqfcEIwcZth1FoL9RPYQ3niWi8yjouVxvxHsxxEJlwSHvX8Jo9aF10luKckNFkBSO98THwoECZ7KYoFuFjPvvI8njcFh73E7-4]

- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFk5xkfTqqeXgCyXqlx2gB3POLk8jSc1nSkRgal8ft73YzDvYiVaM_QvpiLWByYA2TfzYsElEbBbqxcreobWFKiJfe-E0p_cf5rHMPPsNzUrDi61WSIXw9Z_0Rgh75RN3ryaLIR--pDQfwlhQPIDJkhyjYFnwM140hXHHpl8jc=]

- Università di Padova. (2024). Predicting drug solubility in organic solvents mixtures. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHSwTshKcTefIMpEPI8PMkgyx6fCYwj37dE55x_ndv3syvPm32enwKdIKplU_WKCr72-LK2pXqgP8g3QQUsNZjpk_XV8Sq4rVDLYPrdZ-6BnczVJofx8h2Fr-yz9UsatlkezdwodzCBU4gbwX-uwjpDYT3XrTFqGuvb1CnlbcXrXnJxeVPR2K6Svl3bQM1qtOg8CziAB5tFdb-YDm6eclB0YA==]

- BenchChem. (2025). Synthetic Routes to 2-Chloro-4-methylpyrimidin-5-amine: Application Notes and Protocols. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFqzihMlKGFd4oRleh0d9raEBWgEvF4-8XS2anBa2huAXTPWLGvVBKuK_WAC69JT5sSFTqvOnA19fU0NBbhLZ2wLQEOIxY1JrOtn28yQA8IiOsGizYXwNaLh4vxuBq0Y891oNxOzHGPFao3PpmgGMgxDWTjEke-29eOy8sukN3VTmHnhWDOAMH5fI-KuXC1ILD7LZ-jzjOnKBrre7BoeXyn0Tk7KVFxTB3rcVENjjaFddGn]

- ResearchGate. (n.d.). (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGdgZqFtVAaq1S6qcPnoR2-WvmGUrqmIsPGNnGx6C5HV-MvJGTOwaVIQEIfs4P7GNFN_MpXHNzDnnugfD2s_cEAZowKg4vAx2FTdcdB9ECxUlCDg2IoNeBAVTA2I1B_GJwTgF5evUHfZ-s1ODaA-bRHLpJ__A5nqhCLwcuAKfKZB6j0jNnTW6Xgi9R2ORactzmBwKG4B1ULxD-0mcisVsq_uRSzEzxfKeawQBDBnmPH2Dc=]

- Google Patents. (2005). WO2005116635A1 - Method for determining solubility of a chemical compound. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGJJDyF-yk_lHZmMYWE1-N9mwFKM8KsFxl9-M2Bh2nqZqEXDl8iFHWRG830lYBG0Kdd1H4Gsex9bJ9tvUT9GCny3Nb5jnWlhFEaSlHoy2L3oO7pFgFLYC3DfqOWP984R809_VjRPeCcKobO1e7d]

- National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHrC30BlmcJpFQJVsUhplIiUR7jzLogsdUgMcODHnOKF55qEIomhtK2hvBsKSy8qzZzFtIQnueDBcy6UF79L3JmF3f0UXNixdz9TkmWTTWBvU7jhC7Lg_d92F1UjPypUod3ksTzYj7A9ctgBeAjJz9x]

- Solve Scientific. (n.d.). High Throughput Measurement of Compound Solubility and Physical Form with BMI. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHnkcs4tPLhhjhkahjF_z7N1dNJuTcCKkAgdqXgDtPRsf7CSFsf57FB-e8Mi_g4Cw2LjRhoHnTkl1LphXgA9QiM12coQKhWf3Q4BKMVceoM2VncTXOfoPOd4yBYxhzVyADZk0IL-xmTSL1Z91PWdn2CwHohOiw0BfOz8gtvHcb426_2_Fj22jeUoqiATGUZvpERdDn8N6BmipbImAFGwbr1tsMBmY0OiXL_Bae2ezdscqR0HKDYt95awWhREqrcmwEh8aREqjWeGENf-lU=]

- Google Patents. (2022). WO2022090101A1 - Process for synthesis of 2,4-dichloro-5-aminopyrimidine. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFgovp3ByOgai2yQGMUFyrp32S36j8JqjL2g_Y228EDQvgeEWzXAo670SuVqixDMm8B1lPhKEjI8QqYhDuz9dq-FxjbSN45KuYgLbt2Nu2JjbkurdoD8zQF6eUrL3kxBcFINy66LiL_kSeNWIyR]

- BLDpharm. (n.d.). 1131-14-2|2-Chloro-N,N-dimethyl-5-nitropyrimidin-4-amine. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGsgCD5Kp2_Z7m3TTp0MlwnEUtCuh-bzlxnsm9wEdAxsfh2M5OISC_YZ9_ozyL5-WxqTiLMit381djGjJR5EHY77hKWV1Jd1BzZFx06G6wJDN3qq_dJM0C7i0EEocAvkj2GfKemYyzv2MkO]

- ChemicalBook. (n.d.). 1920-66-7(2-CHLORO-5-NITROPYRIMIDIN-4-AMINE) Product Description. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQExuPqrWNBtn8qlfwHiuEKIYAWV3_pW2Ls8AMYYOrnnIHiLndn_SD4xcO5lviLf46k2XSt1Ay0tZK8RozmD_fnAeCAyA2eosTgdXgJfRrCpOmjHxMuJRA8Blurqq64OfN-L6pAS6gBhO9JyzSDHrK-n7t2qz3Vw45R1XomDYSjcIQ==]

- National Center for Biotechnology Information (PMC). (n.d.). Drug Solubility: Importance and Enhancement Techniques. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEd2c1Q-BnEKWia8R0KRtQj08QcCO1drqoYCZshAjEp848nijkYVODCPfevQ5-6oLZIQXKQxEb8qxLtCcBnrnZF9ilmZwZO133quZrXpFlOdwkXyODKBIX01lPMv_3u0KuK7dmoYn4wJH1nLw==]

Sources

- 1. 2-CHLORO-5-NITROPYRIMIDIN-4-AMINE CAS#: 1920-66-7 [m.chemicalbook.com]

- 2. 2-CHLORO-5-NITROPYRIMIDIN-4-AMINE | 1920-66-7 [chemicalbook.com]

- 3. rheolution.com [rheolution.com]

- 4. lifechemicals.com [lifechemicals.com]

- 5. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1920-66-7 CAS MSDS (2-CHLORO-5-NITROPYRIMIDIN-4-AMINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. pharmatutor.org [pharmatutor.org]

- 8. solvescientific.com.au [solvescientific.com.au]

- 9. researchgate.net [researchgate.net]

- 10. lup.lub.lu.se [lup.lub.lu.se]

- 11. WO2022090101A1 - Process for synthesis of 2,4-dichloro-5-aminopyrimidine - Google Patents [patents.google.com]

2-Chloro-5-nitropyrimidin-4-amine spectroscopic data (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Chloro-5-nitropyrimidin-4-amine

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic features of 2-Chloro-5-nitropyrimidin-4-amine (CAS No: 1920-66-7; Molecular Formula: C₄H₃ClN₄O₂; Molecular Weight: 174.55 g/mol ).[1][2] As a pivotal building block in medicinal chemistry and materials science, unambiguous structural confirmation and purity assessment are paramount. This document outlines the theoretical basis and expected outcomes for the analysis of this compound using Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By explaining the causality behind expected spectral features, this guide serves as a practical reference for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of heterocyclic compounds.

Introduction and Molecular Structure Analysis

2-Chloro-5-nitropyrimidin-4-amine is a highly functionalized pyrimidine derivative. The strategic placement of an amine, a chloro group, and a potent electron-withdrawing nitro group on the pyrimidine core makes it a versatile intermediate for creating more complex molecular architectures. The accurate interpretation of its spectroscopic data is the cornerstone of quality control, ensuring the identity and purity of the material before its use in downstream applications.

The structural features—a single aromatic proton, two distinct nitrogen environments in the ring, an exocyclic primary amine, a nitro group, and a chlorine atom—each produce a unique and predictable spectroscopic signature. Understanding these signatures is key to validating the molecular structure.

Caption: Molecular structure of 2-Chloro-5-nitropyrimidin-4-amine with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 2-Chloro-5-nitropyrimidin-4-amine, both ¹H and ¹³C NMR provide critical, complementary information.

Experimental Protocol: NMR

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for its ability to dissolve polar compounds and to slow down the exchange of amine protons, making them more readily observable.

-

Instrument Setup: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.

-

¹³C NMR Acquisition: Use a proton-decoupled pulse sequence. A greater number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.

Proton (¹H) NMR Spectroscopy: Predicted Data

The rationale behind predicting the ¹H NMR spectrum lies in the unique electronic environment of each proton. The pyrimidine ring is inherently electron-deficient, and this effect is dramatically amplified by the attached chloro and nitro substituents.

-

H-6 Proton: The sole proton on the pyrimidine ring, H-6, is flanked by a carbon (C-5) bearing a strong electron-withdrawing nitro group and a ring nitrogen (N-1). This environment causes significant deshielding, shifting its resonance to a very low field. With no adjacent protons, its signal is expected to be a sharp singlet.

-

-NH₂ Protons: The two protons of the primary amine group are equivalent. Their signal typically appears as a broad singlet due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange with the solvent or trace water. Its chemical shift is highly variable and depends on solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

|---|---|---|---|---|

| H-6 | 8.5 - 9.0 | Singlet (s) | 1H | Strong deshielding from adjacent -NO₂ group and ring nitrogens. |

| -NH₂ | 7.0 - 8.5 (in DMSO-d₆) | Broad Singlet (br s) | 2H | Exchangeable protons; chemical shift is solvent and concentration dependent. |

Carbon-¹³ (¹³C) NMR Spectroscopy: Predicted Data

A proton-decoupled ¹³C NMR spectrum is expected to show four distinct signals, corresponding to the four unique carbon atoms in the pyrimidine ring. The chemical shifts are governed by the electronegativity of the attached atoms and resonance effects.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

|---|---|---|

| C-2 | 155 - 160 | Attached to electronegative Cl and two ring nitrogens. |

| C-4 | 158 - 163 | Attached to an amine group and two ring nitrogens. |

| C-5 | 120 - 128 | Attached to the electron-withdrawing nitro group. |

| C-6 | 145 - 155 | Aromatic CH carbon significantly deshielded by the ring structure and nitro group. |

Infrared (IR) Spectroscopy

IR spectroscopy excels at identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Experimental Protocol: IR

-

Sample Preparation: The spectrum can be acquired using a Potassium Bromide (KBr) pellet method (mixing a small amount of sample with dry KBr powder and pressing it into a transparent disk) or by using an Attenuated Total Reflectance (ATR) accessory, which requires only a small amount of solid sample placed directly on the crystal.

-

Data Acquisition: Scan the sample typically from 4000 cm⁻¹ to 400 cm⁻¹.

Interpretation of Key Vibrational Bands

The structure of 2-Chloro-5-nitropyrimidin-4-amine contains several IR-active functional groups that will give rise to characteristic absorption bands.

Table 3: Predicted IR Absorption Frequencies

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Characteristics |

|---|---|---|---|

| N-H Stretch | Primary Amine (-NH₂) | 3450 - 3250 | Two distinct bands (asymmetric and symmetric stretching), typically sharp to moderately broad. |

| N-O Asymmetric Stretch | Nitro Group (-NO₂) | 1560 - 1510 | Strong, sharp absorption. |

| N-O Symmetric Stretch | Nitro Group (-NO₂) | 1360 - 1310 | Strong, sharp absorption. |

| C=N / C=C Stretch | Pyrimidine Ring | 1620 - 1450 | Multiple bands of variable intensity, characteristic of the aromatic heterocyclic core. |

| C-Cl Stretch | Chloro Group (-Cl) | 800 - 600 | Moderate to strong absorption in the fingerprint region. |

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound and offers clues to its structure through fragmentation patterns.

Experimental Protocol: MS

-

Ionization: For a compound of this nature, Electrospray Ionization (ESI) is a common "soft" ionization technique that typically yields the protonated molecule [M+H]⁺. Electron Ionization (EI) is a "harder" technique that produces the molecular ion (M⁺˙) and extensive fragmentation.

-

Analysis: The ions are separated by a mass analyzer (e.g., quadrupole, time-of-flight) based on their mass-to-charge ratio (m/z).

Interpretation of Mass Spectrum

-

Molecular Ion and Isotopic Pattern: The most critical piece of information is the molecular ion peak. Due to the presence of one chlorine atom, a characteristic isotopic pattern will be observed. Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). This results in two peaks:

-

The M⁺ peak corresponding to molecules containing ³⁵Cl.

-

The [M+2]⁺ peak corresponding to molecules containing ³⁷Cl. The intensity ratio of these two peaks will be approximately 3:1, which is a definitive indicator of the presence of a single chlorine atom.

-

-

Protonated Molecule: In ESI-MS, the base peak is expected to be the protonated molecule, [M+H]⁺.[3]

-

Fragmentation: Under EI conditions, common fragmentation pathways for nitroaromatic compounds include the loss of nitro (-NO₂, loss of 46 Da) and nitroso (-NO, loss of 30 Da) groups.

Table 4: Predicted Mass Spectrometry Data

| Ion | Formula | Calculated m/z (Monoisotopic) | Notes |

|---|---|---|---|

| [M(³⁵Cl)+H]⁺ | [C₄H₄³⁵ClN₄O₂]⁺ | 175.0017 | Expected base peak in positive-mode ESI.[3] |

| [M(³⁷Cl)+H]⁺ | [C₄H₄³⁷ClN₄O₂]⁺ | 177.0017 | Isotopic peak, ~32% the intensity of the m/z 175 peak. |

| [M(³⁵Cl)]⁺˙ | [C₄H₃³⁵ClN₄O₂]⁺˙ | 173.9945 | Molecular ion in EI-MS. |

| [M(³⁷Cl)]⁺˙ | [C₄H₃³⁷ClN₄O₂]⁺˙ | 175.9945 | Isotopic molecular ion in EI-MS (~32% intensity). |

Integrated Spectroscopic Analysis Workflow

Confirming the structure of 2-Chloro-5-nitropyrimidin-4-amine requires a synergistic approach, where each technique provides a piece of the puzzle. The following workflow illustrates this logic.

Caption: Integrated workflow for the structural confirmation of 2-Chloro-5-nitropyrimidin-4-amine.

Conclusion

The structural elucidation of 2-Chloro-5-nitropyrimidin-4-amine is straightforward when a multi-technique spectroscopic approach is employed. ¹H and ¹³C NMR define the core carbon-hydrogen framework and substitution pattern. Infrared spectroscopy confirms the presence of the critical amine and nitro functional groups. Finally, mass spectrometry validates the molecular weight and unambiguously confirms the presence of a single chlorine atom through its characteristic isotopic signature. Together, these techniques provide a self-validating system for confirming the identity and ensuring the quality of this important chemical intermediate.

References

-

Matrix Fine Chemicals. 2-CHLORO-5-NITROPYRIMIDIN-4-AMINE | CAS 1920-66-7. [Link]

-

Acmec Biochemical Co., Ltd. 1920-66-7[2-Chloro-5-nitropyrimidin-4-amine]. [Link]

-

PubChem. 2-Chloro-5-nitropyridine. [Link]

-

Royal Society of Chemistry. Symmetric 4,6-dialkyl/arylamino-5-nitropyrimidines: theoretical explanation of why aminolysis of alkoxy groups is favoured over chlorine aminolysis in nitro-activated pyrimidines. [Link]

-

SpectraBase. 2-Chloro-5-nitropyridine - Optional[FTIR] - Spectrum. [Link]

-

SpectraBase. 4-Amino-2,6-dichloro-pyrimidine - Optional[13C NMR] - Chemical Shifts. [Link]

-

MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

-

NIST. 2-Amino-5-chloropyrimidine. [Link]

-

ResearchGate. 13C NMR spectra of synthesized model compound 4f. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

PubChemLite. 2-chloro-5-nitropyrimidin-4-amine (C4H3ClN4O2). [Link]

Sources

mass spectrum analysis of 2-Chloro-5-nitropyrimidin-4-amine

An In-Depth Technical Guide to the Mass Spectrum Analysis of 2-Chloro-5-nitropyrimidin-4-amine

Introduction: Elucidating the Molecular Blueprint

2-Chloro-5-nitropyrimidin-4-amine is a substituted pyrimidine derivative of significant interest in synthetic chemistry, often serving as a versatile building block for more complex molecules in drug discovery and materials science. Its chemical structure, featuring a pyrimidine core, a chloro substituent, a nitro group, and an amine group, results in a unique and predictable behavior under mass spectrometric analysis. The molecular formula is C₄H₃ClN₄O₂ with a monoisotopic molecular weight of approximately 174.54 g/mol .[1][2][3]

This guide provides an in-depth analysis of the mass spectrometric profile of 2-Chloro-5-nitropyrimidin-4-amine, focusing on the fragmentation patterns observed under Electron Ionization (EI). As a self-validating system, the mass spectrum provides a molecular fingerprint, confirming not only the molecular weight but also the presence and arrangement of its key functional groups. This document is intended for researchers and drug development professionals who rely on mass spectrometry for unambiguous structural confirmation and purity assessment.

Section 1: Core Principles of Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization is a "hard" ionization technique that imparts significant energy to the analyte molecule. This process reliably generates a molecular ion (M+•), which is the intact molecule with one electron removed, and a series of characteristic fragment ions. The fragmentation pattern is highly reproducible and serves as a definitive identifier for the compound's structure. The causality behind this is the molecule's tendency to break at its weakest bonds or to form the most stable resulting cations and neutral radical species. For 2-Chloro-5-nitropyrimidin-4-amine, the interplay between the electron-withdrawing nitro group, the electronegative chlorine atom, and the nitrogen-rich heterocyclic ring governs its fragmentation cascade.

Section 2: Experimental Workflow and Methodology

The acquisition of a clean, reproducible mass spectrum is predicated on a robust analytical method. A Gas Chromatography-Mass Spectrometry (GC-MS) system is well-suited for this compound, ensuring its separation from potential impurities before it enters the ion source.

Experimental Workflow

The logical flow for the analysis is a systematic progression from sample preparation to final data interpretation, ensuring accuracy and reproducibility at each stage.

Caption: Logical workflow for GC-MS analysis.

Detailed Experimental Protocol: GC-MS Analysis

This protocol is designed to serve as a validated starting point for the analysis.

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of 2-Chloro-5-nitropyrimidin-4-amine.

-

Dissolve the sample in 1 mL of high-purity acetone or ethyl acetate to achieve a final concentration of 1 mg/mL.

-

Vortex the solution to ensure complete dissolution.

-

Transfer the solution to a 2 mL autosampler vial.

-

-

Gas Chromatography (GC) Conditions:

-

Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane, is recommended.[4]

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[4]

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 1 minute.

-

Ramp: Increase to 280 °C at a rate of 20 °C/min.

-

Final hold: Hold at 280 °C for 5 minutes.

-

-

Inlet: 250 °C, Splitless mode.

-

-

Mass Spectrometry (MS) Conditions:

Section 3: Mass Spectrum Interpretation and Fragmentation Analysis

The resulting mass spectrum is a rich source of structural information. The analysis begins with the identification of the molecular ion peak and proceeds to the elucidation of its fragmentation pathways.

The Molecular Ion (M+•): A Trustworthy Starting Point

The most critical feature for initial identification is the molecular ion peak. For 2-Chloro-5-nitropyrimidin-4-amine (C₄H₃ClN₄O₂), the molecular weight is ~174.5 g/mol . Due to the natural isotopic abundance of chlorine (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%), the mass spectrum will exhibit a characteristic isotopic cluster for any chlorine-containing ion.[5]

-

M+• Peak: An intense peak will appear at m/z 174 , corresponding to the molecule containing the ³⁵Cl isotope.

-

M+2 Peak: A second peak will appear at m/z 176 , corresponding to the molecule with the ³⁷Cl isotope.

The trustworthiness of this signature is rooted in its predictable intensity ratio. The peak at m/z 176 will have an intensity approximately one-third (32.5%) that of the peak at m/z 174.[5][6] The observation of this 3:1 ratio for a pair of peaks separated by 2 m/z units is a definitive indicator of the presence of a single chlorine atom in the molecule.

Key Fragmentation Pathways

The high-energy molecular ion (m/z 174) is unstable and undergoes a cascade of fragmentation events, driven by the loss of stable neutral molecules or radicals. The primary fragmentation pathways are dictated by the nitro, chloro, and pyrimidine functionalities. Nitroaromatic compounds characteristically lose NO (30 u) or NO₂ (46 u).[7] Halogenated heterocycles can lose the halogen radical or undergo ring cleavage, often with the elimination of molecules like HCN (27 u).[8][9]

Caption: Predicted EI fragmentation pathways.

-

Primary Fragmentation: Loss of Nitrogen Dioxide (NO₂)

-

The most prominent fragmentation pathway for many nitroaromatic compounds is the cleavage of the C-NO₂ bond.[7][10] This results in the loss of a neutral NO₂ radical (46 u).

-

[M]+• → [M - NO₂]⁺ + NO₂•

-

This generates a significant fragment ion at m/z 128 (and its isotopic partner at m/z 130), corresponding to the 2-chloro-4-aminopyrimidinyl cation.

-

-

Primary Fragmentation: Loss of Chlorine (Cl)

-

Alpha-cleavage can result in the loss of the chlorine radical (35 u for ³⁵Cl).

-

[M]+• → [M - Cl]⁺ + Cl•

-

This pathway leads to a fragment ion at m/z 139 . This ion will not have a Cl isotopic pattern.

-

-

Secondary Fragmentation Pathways

-

The primary fragments undergo further decomposition. The ion at m/z 128 is a key intermediate.

-

Loss of HCN from m/z 128: Heterocyclic rings like pyrimidine often fragment via the loss of hydrogen cyanide (27 u).[8]

-

[m/z 128]⁺ → [C₃H₂ClN₂]⁺ + HCN

-

This produces a fragment ion at m/z 101 (and its isotopic partner at m/z 103).

-

-

Convergent Fragmentation: Multiple pathways can lead to the same stable fragment ion, reinforcing its peak intensity. The ion at m/z 93 can be formed via two routes:

-

From m/z 139 by loss of NO₂: [m/z 139]⁺ → [C₄H₃N₃]⁺ + NO₂•

-

From m/z 128 by loss of Cl: [m/z 128]⁺ → [C₄H₃N₃]⁺ + Cl•

-

-

Summary of Key Spectral Data

| m/z (³⁵Cl Isotope) | Proposed Neutral Loss | Formula of Ion | Proposed Structure/Identity |

| 174 | - | [C₄H₃ClN₄O₂]⁺ | Molecular Ion (M+•) |

| 139 | - Cl (35 u) | [C₄H₃N₄O₂]⁺ | Ion after chlorine loss |

| 128 | - NO₂ (46 u) | [C₄H₃ClN₃]⁺ | Base Peak (often); Ion after NO₂ loss |

| 101 | - NO₂, - HCN (73 u total) | [C₃H₂ClN₂]⁺ | Ion after NO₂ and HCN loss |

| 93 | - Cl, - NO₂ (81 u total) | [C₄H₃N₃]⁺ | Ion after both Cl and NO₂ loss |

Conclusion

The mass spectrum of 2-Chloro-5-nitropyrimidin-4-amine is a powerful analytical tool that provides a self-validating confirmation of its structure. The key diagnostic features are:

-

The molecular ion cluster at m/z 174/176 with a characteristic 3:1 intensity ratio , confirming the molecular weight and the presence of one chlorine atom.

-

A prominent fragment at m/z 128 , resulting from the characteristic loss of a nitro group (NO₂), a hallmark of nitroaromatic compounds.

-

Further fragmentation of the pyrimidine ring, notably through the loss of HCN, leading to ions such as m/z 101 .

By understanding these predictable fragmentation pathways, researchers can confidently identify 2-Chloro-5-nitropyrimidin-4-amine in complex reaction mixtures, assess its purity, and proceed with their synthetic and developmental objectives with a high degree of certainty.

References

-

Matrix Fine Chemicals. 2-CHLORO-5-NITROPYRIMIDIN-4-AMINE | CAS 1920-66-7. [Link]

-

Goen, T., et al. (1998). Analysis of nitroaromatic compounds in urine by gas chromatography-mass spectrometry for the biological monitoring of explosives. Journal of Chromatography B: Biomedical Sciences and Applications. [Link]

-

Matt, et al. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry. [Link]

-

Jaoui, M., et al. (2004). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. PMC - NIH. [Link]

-

PubChem. 2-Chloro-5-nitropyridin-4-amine. [Link]

-

Khakwani, S., et al. (2016). Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. Asian Journal of Chemistry. [Link]

-

Matt, G., et al. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. ResearchGate. [Link]

-

PubChem. 2-Chloro-5-nitropyridine. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

Forkey, D. M., & Carpenter, W. R. (1971). Mass Spectrometry of Heterocyclic Compounds. DTIC. [Link]

-

Takhistov, V. V., et al. (2003). Mass spectrometry of halogen-containing organic compounds. ResearchGate. [Link]

-

Wang, H., et al. (2022). Mass spectrometry based fragmentation patterns of nitrosamine compounds. Rapid Communications in Mass Spectrometry. [Link]

-

ResearchGate. Mass spectrometry based fragmentation patterns of nitrosamine compounds. [Link]

-

Chemistry LibreTexts. Organic Compounds Containing Halogen Atoms. [Link]

-

Tailored Tutors. (2019). Mass Spectroscopy - Halo-isotopes | A Level Chemistry. YouTube. [Link]

-

NIST. 2-Amino-5-chloropyrimidine. [Link]

-

Problems in Chemistry. (2023). Mass Spectrometry Part 8 - Fragmentation in Amines. YouTube. [Link]

-

Chemistry by Dr. Anamik Shah. (2022). Lec-32 || Mass fragmentation pattern of amines || Alpha cleavage. YouTube. [Link]

Sources

- 1. 2-CHLORO-5-NITROPYRIMIDIN-4-AMINE | CAS 1920-66-7 [matrix-fine-chemicals.com]

- 2. chemscene.com [chemscene.com]

- 3. 1920-66-7 CAS MSDS (2-CHLORO-5-NITROPYRIMIDIN-4-AMINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. m.youtube.com [m.youtube.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. asianpubs.org [asianpubs.org]

- 9. researchgate.net [researchgate.net]

- 10. Characterization of aerosol nitroaromatic compounds: Validation of an experimental method - PMC [pmc.ncbi.nlm.nih.gov]

crystal structure of 2-Chloro-5-nitropyrimidin-4-amine

An In-Depth Technical Guide to the Synthesis, Characterization, and Crystal Structure of 2-Chloro-5-nitropyrimidin-4-amine

Abstract

2-Chloro-5-nitropyrimidin-4-amine is a pivotal heterocyclic compound that serves as a versatile intermediate in the synthesis of a wide array of functional molecules. Its utility spans the pharmaceutical, agrochemical, and materials science sectors, where it acts as a foundational building block for more complex structures.[1][2] The strategic placement of its chloro, nitro, and amine functionalities on the pyrimidine core imparts a unique reactivity profile, making it highly valuable for chemical diversification. A thorough understanding of its three-dimensional structure is paramount for predicting its behavior in solid-state applications and for the rational design of new molecular entities. This guide provides a comprehensive overview of the synthesis, physicochemical characterization, and a detailed exploration of the anticipated , offering field-proven insights for researchers and drug development professionals.

Introduction: The Significance of Substituted Pyrimidines

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds, including several approved drugs. The introduction of specific substituents, such as halogens and nitro groups, can dramatically influence the molecule's electronic properties, reactivity, and potential for intermolecular interactions. The nitro group, in particular, can act as both a pharmacophore and a precursor to the essential amine group through reduction.[3]

2-Chloro-5-nitropyrimidin-4-amine (C₄H₃ClN₄O₂) is a prime example of such a functionalized intermediate. Its importance lies in its capacity for sequential, site-selective reactions: the chlorine atom at the C2 position is susceptible to nucleophilic aromatic substitution, while the nitro group at C5 can be reduced to an amine, opening pathways for further derivatization.[4] Elucidating its single-crystal X-ray structure is therefore not merely an academic exercise; it provides critical information on molecular conformation, packing, and the non-covalent interactions that govern its solid-state properties, which is essential for polymorphism screening, formulation development, and computational modeling.

Synthesis and Crystallization

The reliable synthesis and subsequent crystallization of 2-Chloro-5-nitropyrimidin-4-amine are the foundational steps for any further investigation. The most common and efficient synthetic route involves the selective amination of a dichlorinated precursor.

Synthetic Protocol: Selective Amination

The synthesis proceeds via the selective displacement of the more reactive C4 chlorine atom of 2,4-dichloro-5-nitropyrimidine with ammonia. The C4 position is more activated towards nucleophilic attack due to the electron-withdrawing effects of the adjacent nitro group and the ring nitrogens.

Experimental Protocol:

-

Reaction Setup: To a stirred solution of dichloromethane (DCM, 400 mL), add 2,4-dichloro-5-nitropyrimidine (30 g, 154.36 mmol), aqueous ammonia (24 mL), and N,N-diisopropylethylamine (DIPEA, 37.2 mL). Cool the mixture to 0 °C in an ice bath.[1]

-

Causality Check (Expertise): DIPEA is employed as a non-nucleophilic organic base. Its role is to scavenge the hydrochloric acid (HCl) byproduct generated during the reaction. Unlike ammonia, its steric bulk prevents it from competing as a nucleophile, thereby maximizing the yield of the desired product. Maintaining the temperature at 0 °C is crucial to control the reaction's exothermicity and to ensure high regioselectivity for the C4 position over the C2 position.

-

Reaction Execution: Stir the reaction mixture vigorously at 0 °C for 1 hour. Monitor the reaction progress using Thin Layer Chromatography (TLC).[1]

-

Work-up and Isolation: Upon completion, the product typically precipitates from the reaction mixture. Collect the solid by filtration and wash it with cold DCM to remove any unreacted starting material and soluble byproducts.

-

Purification: The collected solid is dried under vacuum to yield 2-chloro-5-nitropyrimidin-4-amine as a yellow to brown solid (Typical Yield: ~92%).[1][5] The product can be further purified by recrystallization if necessary.

Protocol for Single Crystal Growth

Obtaining crystals of sufficient quality for Single-Crystal X-ray Diffraction (SC-XRD) is critical. This often requires screening various solvents and techniques.

Experimental Protocol:

-

Solvent Selection: Dissolve a small amount of the purified compound (~5 mg) in a minimal volume of a polar solvent in which it is soluble with gentle heating (e.g., chloroform, ethyl acetate).

-

Slow Evaporation: Place the solution in a clean vial, cover it loosely (e.g., with perforated parafilm) to allow for slow evaporation of the solvent at room temperature.

-

Anti-Solvent Diffusion (Alternative): Alternatively, in a solution of the compound, carefully layer a less polar "anti-solvent" in which the compound is insoluble (e.g., cyclohexane or hexane).[6] Crystals will form at the interface over several days.

-

Crystal Harvesting: Once well-formed, single crystals are carefully selected under a microscope and mounted on a goniometer head for diffraction analysis.[7]

Physicochemical and Spectroscopic Profile

A comprehensive characterization is essential to confirm the identity and purity of the synthesized compound.

General Properties

The key physicochemical properties of 2-Chloro-5-nitropyrimidin-4-amine are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₄H₃ClN₄O₂ | [2][8] |

| Molecular Weight | 174.55 g/mol | [2][8] |

| Appearance | Light yellow to yellow solid | [1] |

| Melting Point | 221-226 °C | [1][8] |

| Solubility | Slightly soluble in water | [1][8] |

| Storage | 2–8 °C under inert gas | [1][8] |

Spectroscopic Analysis

-

Mass Spectrometry (MS): LC-MS analysis in ESI+ mode is expected to show a prominent peak at m/z 175.0, corresponding to the protonated molecule [M+H]⁺.[5]

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by distinct absorption bands. Key expected peaks include N-H stretching vibrations for the amine group (~3300-3400 cm⁻¹), asymmetric and symmetric stretching of the nitro group (NO₂) at approximately 1550 cm⁻¹ and 1350 cm⁻¹, respectively, and C=N/C=C stretching of the pyrimidine ring (~1600-1400 cm⁻¹).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: In a solvent like DMSO-d₆, one would expect to see a singlet for the C6-H proton on the pyrimidine ring. A broad singlet corresponding to the two protons of the amino (-NH₂) group would also be visible.

-

¹³C NMR: The spectrum would show four distinct carbon signals corresponding to the four unique carbon atoms in the pyrimidine ring, with chemical shifts influenced by their respective substituents.

-

Crystal Structure Analysis

Methodology: Single-Crystal X-ray Diffraction

This is the definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid.[3]

Experimental Workflow:

-

Data Collection: A suitable single crystal is mounted and cooled to a low temperature (typically 100 K) in a stream of nitrogen gas. This minimizes atomic thermal vibrations, leading to a higher quality diffraction pattern.[10] Data is collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å).

-